molecular formula C8H7F4N3 B1483186 2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile CAS No. 2097969-77-0

2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile

Cat. No.: B1483186
CAS No.: 2097969-77-0
M. Wt: 221.15 g/mol
InChI Key: ZLXXOMDMOJCUIG-UHFFFAOYSA-N
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Description

2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile is a chemical compound with a distinct structure featuring a fluorinated ethyl group and a trifluoromethyl group attached to a pyrazole ring, terminated by an acetonitrile group. This unique arrangement confers a variety of chemical properties and reactivities, making it of interest in multiple fields including organic chemistry, pharmaceuticals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile typically involves the following steps:

  • Formation of the Pyrazole Ring: The core pyrazole ring can be formed through a condensation reaction between appropriate hydrazines and 1,3-diketones.

  • Fluoroethylation and Trifluoromethylation: This can be achieved through nucleophilic substitution reactions involving fluoroethyl halides and trifluoromethyl reagents.

  • Acetonitrile Addition:

Industrial Production Methods

Industrially, the compound can be synthesized using similar routes, albeit with optimized conditions for large-scale production. This may include the use of automated continuous flow reactors to improve yield and efficiency. Solvent choice, temperature control, and catalyst usage are critical parameters managed to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions it Undergoes

2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile can undergo various types of reactions, including:

  • Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups, potentially enhancing its reactivity or solubility.

  • Reduction: Reduction can be used to modify the nitrile group to amines or other derivatives.

  • Substitution: Both electrophilic and nucleophilic substitution reactions can be carried out on the fluorinated ethyl and trifluoromethyl groups, enabling further functionalization.

Common Reagents and Conditions

  • Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation reactions.

  • Reducing Agents: Like lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) for reduction reactions.

  • Nucleophiles/Electrophiles: Various organometallic reagents or halides can be used for substitution reactions.

Major Products Formed

  • Oxidation can yield aldehydes, ketones, or carboxylic acids.

  • Reduction typically forms amines.

  • Substitution reactions lead to a wide array of derivatives depending on the specific substituents introduced.

Scientific Research Applications

Chemistry

The compound is valuable in organic synthesis, particularly in creating more complex molecules through its various reactive sites. It serves as a building block for synthesizing more advanced materials and pharmaceuticals.

Biology

In biological research, derivatives of this compound can be used to study enzyme interactions and binding efficiencies, given its unique structural motifs.

Medicine

Pharmaceutical applications include its use as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its fluorinated groups make it particularly interesting due to the enhanced metabolic stability and bioavailability these groups can provide.

Industry

The compound is employed in material science for the development of new polymers and resins with improved thermal stability and chemical resistance.

Mechanism of Action

The compound can interact with various molecular targets, depending on its application. In pharmaceutical research, it may act by binding to specific enzymes or receptors, altering their activity. The fluorinated groups are known to enhance interactions with biological targets due to their electron-withdrawing effects and ability to form strong hydrogen bonds and van der Waals interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-(2-chloroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile

  • 2-(1-(2-bromoethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile

  • 2-(1-(2-fluoroethyl)-3-(methyl)-1H-pyrazol-4-yl)acetonitrile

Uniqueness

The primary distinguishing feature of 2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile is its specific combination of fluorine atoms, which impart unique electronic properties and influence its reactivity and interaction with biological systems. This makes it more suitable for applications requiring enhanced stability and specificity.

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Properties

IUPAC Name

2-[1-(2-fluoroethyl)-3-(trifluoromethyl)pyrazol-4-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4N3/c9-2-4-15-5-6(1-3-13)7(14-15)8(10,11)12/h5H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXXOMDMOJCUIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCF)C(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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